molecular formula C16H16N4O4S B5593829 5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5593829
M. Wt: 360.4 g/mol
InChI Key: JIAHZSXCZZNTKR-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: is a heterocyclic compound that contains a triazole ring, a furan ring, and a thiol group. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.

    Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between the triazole derivative and 2,4,5-trimethoxybenzaldehyde.

    Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using thiourea or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The furan ring and triazole ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic).

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Benzyl Derivatives: Formed from the reduction of the benzylidene group.

    Substituted Derivatives: Formed from substitution reactions on the furan or triazole rings.

Scientific Research Applications

5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes.

    Antifungal Activity: The compound may disrupt the cell membrane integrity of fungi, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-(2-FURYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the benzylidene group.

    4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the furan ring.

    5-(2-FURYL)-4-((2,4,5-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE: Similar structure but lacks the thiol group.

Uniqueness

  • The presence of both the furan ring and the thiol group in the same molecule provides unique chemical reactivity and potential biological activities.
  • The benzylidene group adds to the compound’s ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-21-12-8-14(23-3)13(22-2)7-10(12)9-17-20-15(18-19-16(20)25)11-5-4-6-24-11/h4-9H,1-3H3,(H,19,25)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAHZSXCZZNTKR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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